molecular formula C13H10F3NO2S B2922833 4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid methyl ester CAS No. 636589-59-8

4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid methyl ester

Cat. No. B2922833
Key on ui cas rn: 636589-59-8
M. Wt: 301.28
InChI Key: BBCAYMRAAISDNR-UHFFFAOYSA-N
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Patent
US07982050B2

Procedure details

4-(Trifluoromethyl)thiobenzamide (20.5 g, 0.1 mol) was dissolved in tetrahydrofuran (300 ml) at room temperature, and then methyl 2-chloroacetoacetate (12.2 ml, 0.1 mol, 1.0 eq.) was added slowly for about 20 minutes therein while stirring. After completion of addition, the mixture was stirred again at room temperature for 30 minutes, and then the mixture was heated and refluxed at 75 to 80° C. for 12 hours. After completion of the reaction, the reaction mixture was cooled to room temperature. Subsequently, 50% aqueous solution of sodium hydroxide (150 ml) was added and stirred for 20 minutes. The resultant organic layer was separated by extraction with brine and ethyl acetate, and dried over magnesium sulfate. The solvent was evaporated under reduced pressure to thereby yield 28.8 g of the title compound (yield: 95.6%).
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
12.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Three
Yield
95.6%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:11]=[CH:10][C:6]([C:7]([NH2:9])=[S:8])=[CH:5][CH:4]=1.Cl[CH:15]([C:20]([CH3:22])=O)[C:16]([O:18][CH3:19])=[O:17].[OH-].[Na+]>O1CCCC1>[CH3:22][C:20]1[N:9]=[C:7]([C:6]2[CH:10]=[CH:11][C:3]([C:2]([F:1])([F:12])[F:13])=[CH:4][CH:5]=2)[S:8][C:15]=1[C:16]([O:18][CH3:19])=[O:17] |f:2.3|

Inputs

Step One
Name
Quantity
20.5 g
Type
reactant
Smiles
FC(C1=CC=C(C(=S)N)C=C1)(F)F
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
12.2 mL
Type
reactant
Smiles
ClC(C(=O)OC)C(=O)C
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
150 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
77.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of addition
STIRRING
Type
STIRRING
Details
the mixture was stirred again at room temperature for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
STIRRING
Type
STIRRING
Details
stirred for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The resultant organic layer was separated by extraction with brine and ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate

Outcomes

Product
Name
Type
product
Smiles
CC=1N=C(SC1C(=O)OC)C1=CC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 28.8 g
YIELD: PERCENTYIELD 95.6%
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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